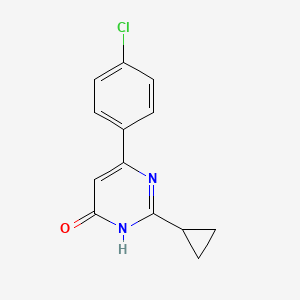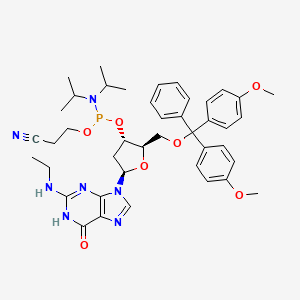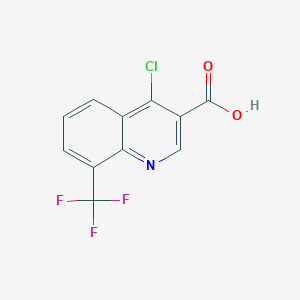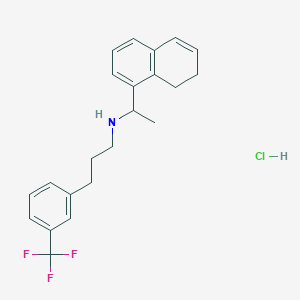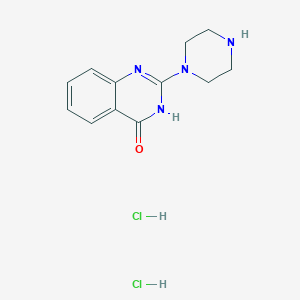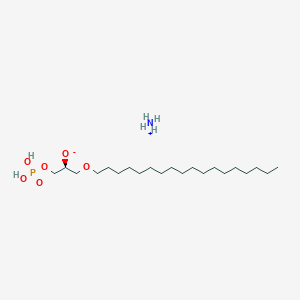
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)-
Descripción general
Descripción
Lysophosphatidic acid (LPA) is a class of phospholipids, which is water-soluble. It has a glycerol backbone attached via a phosphate group, an aliphatic chain and a hydroxyl group. The aliphatic chain is linked to either sn-1 or sn-2 position and the phosphate group is connected to the sn-3 position. The hydroxyl group is linked to the remaining sn-1 or sn-2 position.
Aplicaciones Científicas De Investigación
Monomer for Adhesive Polymers
1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a compound structurally related to 1,2-Propanediol, has been synthesized and used as a monomer for adhesive polymers. This monomer shows improved hydrolytic stability compared to its methacrylate-based counterparts and is capable of forming insoluble, cross-linked products when homopolymerized. Its solutions can etch enamel and dentin but exhibit no cytotoxic effects, demonstrating potential in dental applications (Moszner et al., 2006).
Bioconversion of Glycerol
In the context of bioconversion, 1,3-propanediol, a chemical closely related to 1,2-Propanediol, has been produced by engineered Hansenula polymorpha. This yeast strain, modified to express genes from Klebsiella pneumoniae, can produce 1,3-propanediol from glucose and glycerol. This development presents a safer and cost-effective method for industrial production of 1,3-propanediol from various biomass resources (Won-kyung Hong et al., 2011).
Microbial Production of Diols
1,2-Propanediol is recognized as a platform green chemical that can be biotechnologically produced through microbial bioconversion of renewable materials. Research in this area focuses on the engineering of production strains and optimization of fermentation processes, highlighting the compound's significance in green chemistry and sustainability (Zeng & Sabra, 2011).
Synthesis of Flame-Retardant Materials
A novel flame retardant containing a dihydroxy-containing ammonium phosphate derived from 1,2-Propanediol has been synthesized. This material, when incorporated into poly(lactic acid), enhances flame retardancy significantly, highlighting its potential application in creating safer, fire-resistant materials (Jian et al., 2018).
Propiedades
IUPAC Name |
azanium;(2S)-1-octadecoxy-3-phosphonooxypropan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAHIAWCNQNZFB-BOXHHOBZSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)(O)O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediol, 3-(octadecyloxy)-, 1-(dihydrogen phosphate), monoammonium salt, (2R)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



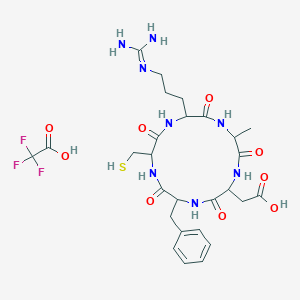
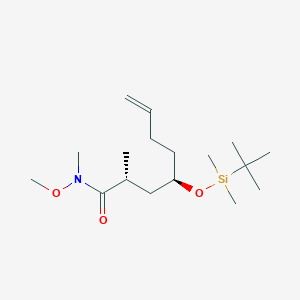
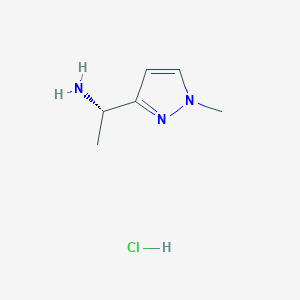
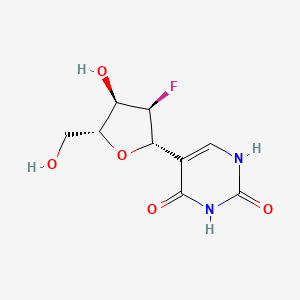
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

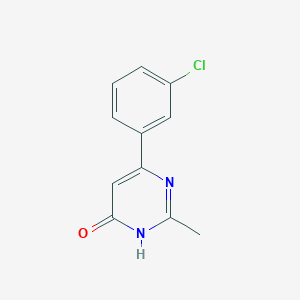
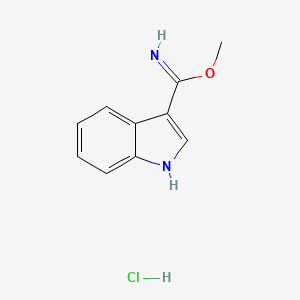
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)
